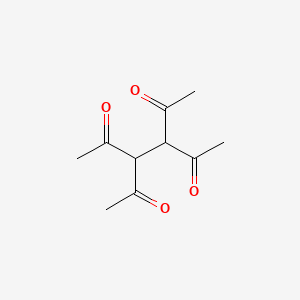

![molecular formula C8H17N3O2 B1294029 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide CAS No. 90228-11-8](/img/structure/B1294029.png)

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

概要

説明

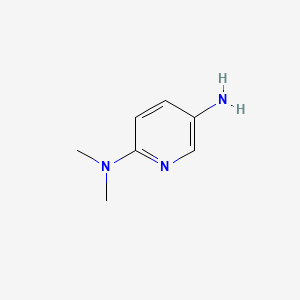

The compound 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic properties. The specific compound mentioned is structurally related to a series of compounds synthesized for the purpose of creating novel atypical antipsychotic agents .

Synthesis Analysis

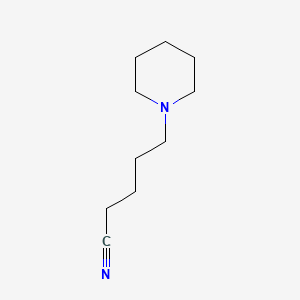

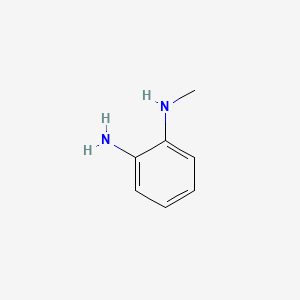

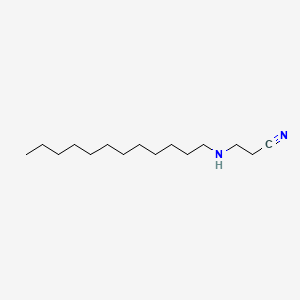

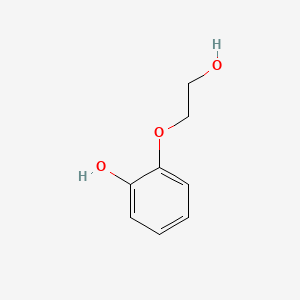

The synthesis of related N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides involved either microwave irradiation technique or conventional synthesis methods . Similarly, the synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides was achieved by reacting acetyl glycine with substituted piperazines using DCC in DMF under microwave irradiation . These methods suggest that the synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide could potentially follow a similar pathway, utilizing microwave-assisted reactions for efficiency.

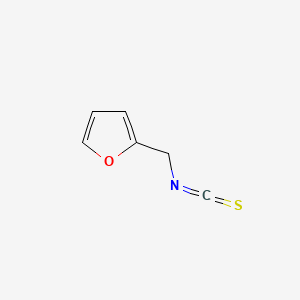

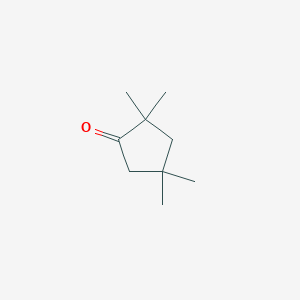

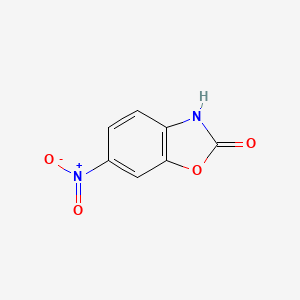

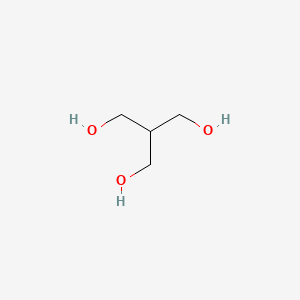

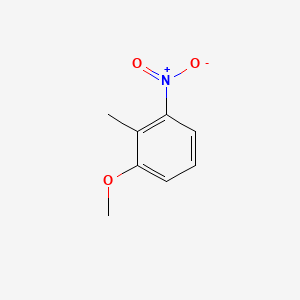

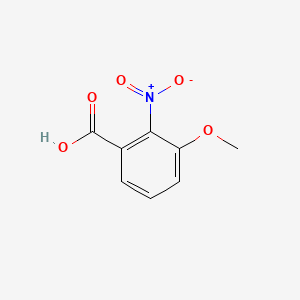

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectral data including IR, (1)H NMR, and MS, and the purity is typically ascertained by microanalysis . The presence of a 2-hydroxyethyl group in the compound of interest would likely influence its spectral characteristics, particularly in (1)H NMR due to the presence of hydrogen atoms in the hydroxyethyl moiety.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include substitutions at the piperazine ring to generate various analogs with different pharmacological properties . The 2-hydroxyethyl group in the compound of interest could potentially undergo further chemical reactions, such as esterification or alkylation, which could modify its pharmacological profile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide are not detailed in the provided papers, related compounds exhibit properties that are conducive to their pharmacological evaluation in vivo . These properties include solubility, stability, and the ability to cross biological membranes, which are critical for their activity as antipsychotic agents.

Relevant Case Studies

The pharmacological evaluation of related compounds has been conducted in Swiss albino mice, with studies focusing on D2 antagonism using the climbing mouse assay model and 5-HT2A antagonism using quipazine-induced head twitches . One study also investigated the effects of a 4-substituted piperazin-1-yl acetamide derivative on memory ability in mice, using a swimming maze test . These case studies provide insight into the potential therapeutic applications of piperazine derivatives, including the compound of interest, in the treatment of psychiatric disorders and cognitive impairments.

科学的研究の応用

Memory Enhancement Potential

A study focused on a derivative of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide demonstrated its potential impact on memory abilities in mice. The research synthesized a specific compound and evaluated its effects using a swimming maze test, indicating a positive influence on memory (Li Ming-zhu, 2008).

Anticholinesterase Activity

In another study, new derivatives of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide were synthesized and screened for their anticholinesterase activity. The compounds were specifically tested against acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggest that some of these derivatives may be potent inhibitors, providing a potential avenue for therapeutic applications in conditions like Alzheimer's disease (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).

Anticancer Properties

Several studies have investigated the potential anticancer properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide derivatives. These include evaluations of antimicrobial, anticancer, and molecular docking studies, indicating significant activity against specific cancer cell lines. The compounds’ ability to bind effectively in cancer cell receptors suggests they could be used in designing anticancer drugs (S. Mehta et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c9-8(13)7-11-3-1-10(2-4-11)5-6-12/h12H,1-7H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEUKFXLIICKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649433 | |

| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |

CAS RN |

90228-11-8 | |

| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

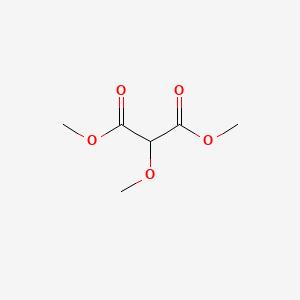

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。